molecular formula C10H13NOS B15277499 3-((Thietan-3-ylamino)methyl)phenol

3-((Thietan-3-ylamino)methyl)phenol

Cat. No.: B15277499
M. Wt: 195.28 g/mol
InChI Key: IOTJHDKFNDSTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Thietan-3-ylamino)methyl)phenol is an organic compound that features a thietane ring, an amino group, and a phenol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates . Another approach involves the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds .

Industrial Production Methods

Industrial production of thietane derivatives, including 3-((Thietan-3-ylamino)methyl)phenol, often employs large-scale nucleophilic thioetherifications and cycloadditions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

3-((Thietan-3-ylamino)methyl)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-((Thietan-3-ylamino)methyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions with biological molecules. The thietane ring’s strained structure makes it a reactive intermediate in various chemical reactions .

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

3-[(thietan-3-ylamino)methyl]phenol

InChI

InChI=1S/C10H13NOS/c12-10-3-1-2-8(4-10)5-11-9-6-13-7-9/h1-4,9,11-12H,5-7H2

InChI Key

IOTJHDKFNDSTHW-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCC2=CC(=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.